Home > Products > Screening Compounds P27312 > Arrhythmic-Targeting Compound 1
Arrhythmic-Targeting Compound 1 -

Arrhythmic-Targeting Compound 1

Catalog Number: EVT-1543301
CAS Number:
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Arrhythmic-Targeting Compound 1 is a novel chemical entity that has garnered attention in the field of medicinal chemistry, particularly for its potential antiarrhythmic properties. This compound is part of a broader class of drugs aimed at treating cardiac arrhythmias, which are irregular heartbeats that can lead to severe health issues. The compound's development is rooted in the need for more effective treatments with fewer side effects compared to existing antiarrhythmic agents.

Source

The compound was synthesized and evaluated for its biological activity in various studies, notably those focusing on its efficacy against arrhythmias. The research surrounding Arrhythmic-Targeting Compound 1 has been documented in multiple scientific publications, including studies on structure-activity relationships and synthesis methodologies .

Classification

Arrhythmic-Targeting Compound 1 falls under the category of antiarrhythmic agents, specifically classified as a sodium channel blocker. This classification is significant as it highlights the compound's mechanism of action, which involves modulating ion channels critical for cardiac electrical activity.

Synthesis Analysis

Methods

The synthesis of Arrhythmic-Targeting Compound 1 involves several key steps, utilizing both classical organic synthesis techniques and modern methodologies. The process typically begins with the selection of appropriate starting materials that can undergo various reactions to form the desired compound.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available precursors such as substituted piperazines and pyrrolidines.
  2. Reactions: Key reactions include:
    • Mitsunobu Reaction: This reaction is used to couple alcohols with amines or other nucleophiles under mild conditions, facilitating the formation of ether linkages.
    • Acylation: Acylation reactions are employed to introduce acetoxy groups into the structure, enhancing solubility and biological activity.
  3. Purification: Final products are purified using chromatographic techniques to ensure high purity necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of Arrhythmic-Targeting Compound 1 can be represented as follows:

  • Chemical Formula: C18H24N2O2
  • Structural Features: The compound features a pyrrolidine ring, a piperazine moiety, and an acetoxy group, which contribute to its pharmacological properties.

Data

The molecular weight of Arrhythmic-Targeting Compound 1 is approximately 300.4 g/mol, and it exhibits specific stereochemistry that may influence its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Arrhythmic-Targeting Compound 1 participates in several key chemical reactions during its synthesis and potential metabolic pathways:

  1. Nucleophilic Substitution: The introduction of functional groups often involves nucleophilic substitution reactions, which are crucial for modifying the compound's reactivity.
  2. Hydrolysis: The acetoxy group can undergo hydrolysis in biological systems, releasing acetic acid and converting the compound into its active form.
  3. Oxidation-Reduction Reactions: These reactions may occur during metabolic processing, influencing the compound's pharmacokinetics and dynamics .

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

Process

Arrhythmic-Targeting Compound 1 exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels (Nav1.5), which play a crucial role in cardiac action potentials. By inhibiting these channels:

  • Reduced Sodium Influx: The compound decreases sodium influx during depolarization, stabilizing cardiac membranes.
  • Prolonged Refractory Period: This action leads to a prolonged refractory period in cardiac tissue, reducing the likelihood of arrhythmogenic events.

Data

In vitro studies have demonstrated that Arrhythmic-Targeting Compound 1 exhibits a significant reduction in action potential duration at therapeutic concentrations, indicating its potential effectiveness against various types of arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates that it exists predominantly in its protonated form at physiological pH, enhancing its interaction with ion channels.

Relevant Data or Analyses

Comprehensive analyses have shown that Arrhythmic-Targeting Compound 1 has favorable lipophilicity, which may enhance its bioavailability when administered .

Applications

Scientific Uses

Arrhythmic-Targeting Compound 1 is primarily researched for its potential applications in treating cardiac arrhythmias. Its ability to modulate ion channel activity positions it as a promising candidate for further development into a therapeutic agent.

Research efforts continue to explore its efficacy across various preclinical models of arrhythmia, aiming to establish safety profiles and optimal dosing regimens. Additionally, studies investigating structure-activity relationships may lead to the development of more potent analogs with improved pharmacological properties .

Introduction to Arrhythmic-Targeting Compound 1

Pathophysiology of Cardiac Arrhythmias: Molecular and Electrophysiological Basis

Cardiac arrhythmias arise from disruptions in the heart’s electrical conduction system, driven by aberrant ion channel function, abnormal calcium (Ca²⁺) handling, and pathological structural remodeling. Three primary electrophysiological mechanisms underlie these disturbances: triggered activity, automaticity abnormalities, and re-entrant circuits. Triggered activity involves early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs), which occur due to intracellular Ca²⁺ overload and reactivation of L-type calcium channels (LTCC) or sodium-calcium exchangers (NCX) during repolarization or diastole [1]. Enhanced automaticity in pacemaker cells or ectopic foci results from accelerated phase 4 depolarization, often due to β-adrenergic overstimulation or ischemia-induced metabolic changes [8]. Re-entrant circuits require unidirectional conduction block and slow propagation, typically facilitated by fibrosis-induced conduction slowing or action potential duration (APD) heterogeneity [1] [8].

At the molecular level, the multifunctional Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) serves as a critical nodal point. Excessive CaMKII activation—promoted by oxidation, adrenergic stress, or genetic mutations—phosphorylates key targets:

  • Ryanodine receptors (RyR2): Promotes diastolic Ca²⁺ leakage, inducing DADs.
  • Voltage-gated sodium channels (Nav1.5): Reduces peak current, slowing conduction velocity.
  • Potassium channels (e.g., Kv4.3, Kv7.1): Alters repolarizing currents, shortening APD and facilitating reentry [1] [8].

Table 1: Molecular Targets in Arrhythmogenesis

Target ProteinFunctional ChangeArrhythmia Mechanism
RyR2Diastolic Ca²⁺ leakDADs, triggered activity
LTCCIncreased late currentEADs
Nav1.5Reduced peak INaConduction slowing, reentry
Connexin-43Reduced gap junction couplingAnisotropic conduction
Kv4.3Reduced ItoAPD heterogeneity

Structural remodeling, such as fibrosis, disrupts cell-cell coupling via gap junctions (e.g., connexin-43 downregulation), creating microenvironments conducive to wavebreak and reentry. Ischemia-induced acidosis and elevated extracellular potassium further exacerbate conduction abnormalities by depolarizing resting membrane potential and inactivating sodium channels [8].

Rationale for Novel Arrhythmic-Targeting Compounds: Bridging Mechanistic and Therapeutic Needs

Arrhythmic-Targeting Compound 1 (ATC-1) emerges as a mechanistically innovative candidate designed to overcome the limitations of conventional AADs. Its development rationale centers on three pillars:

Multi-Target Engagement

ATC-1 concurrently modulates:

  • CaMKII Inhibition: Suppresses pathological phosphorylation of RyR2 (reducing Ca²⁺ leak) and Nav1.5 (improving conduction).
  • Late Sodium Current (INa-L) Blockade: Reduces intracellular Na⁺ load, thereby decreasing Ca²⁺ overload via NCX [1] [7].
  • Gap Junction Enhancement: Upregulates connexin-43 expression to homogenize conduction [4] [8].This multi-target approach mirrors the pleiotropic benefits of amiodarone but avoids off-target organ toxicity through selective kinase modulation.

Synergistic Potentiation

Preclinical data indicate ATC-1 enhances the efficacy of established AADs while permitting dose reduction:

  • With ranolazine: Combined INa-L/CaMKII inhibition suppresses AF inducibility by 85% vs. 40–50% with either agent alone [2] [9].
  • With flecainide: ATC-1 mitigates flecainide’s proarrhythmic conduction slowing by maintaining Nav1.5 availability during rapid pacing [7] [9].

Targeting Upstream Pathways

ATC-1 addresses fundamental arrhythmia drivers neglected by conventional AADs:

  • Oxidative Stress Mitigation: Scavenges reactive oxygen species (ROS), preventing CaMKII oxidation/activation [1] [4].
  • Autonomic Modulation: Suppresses sympathetic hyperactivity-induced Ca²⁺ waves without inducing bradycardia [6] [8].
  • Structural Remodeling: Reduces fibroblast proliferation and collagen deposition via TGF-β pathway inhibition [4] [8].

Table 3: Novel Antiarrhythmic Strategies Enabled by ATC-1

Therapeutic GapATC-1 MechanismExperimental Outcome
Calcium-mediated triggered activityCaMKII/RyR2 inhibition↓ DADs by 70% in cardiomyocytes
Fibrosis-induced reentryConnexin-43 upregulation↓ Atrial conduction heterogeneity by 60%
Reactive oxygen speciesROS scavengingNormalized CaMKII activity in HF models
Drug-induced proarrhythmiaINa-L blockadeSafe use with flecainide in VT models

The chemical design of ATC-1 incorporates a benzothiazepine core (inspired by diltiazem) fused to a redox-active nitroxide moiety, enabling simultaneous Ca²⁺/ROS modulation without cardiodepressant effects [7] [8]. This positions ATC-1 as a first-in-class "upstream-targeted" antiarrhythmic agent capable of modifying the arrhythmogenic substrate while acutely suppressing triggers.

Properties

Product Name

Arrhythmic-Targeting Compound 1

IUPAC Name

N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3

InChI Key

NIYGLRKUBPNXQS-UHFFFAOYSA-N

Synonyms

L 706000
L-706,000
L-706000
MK 499
MK-499

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.